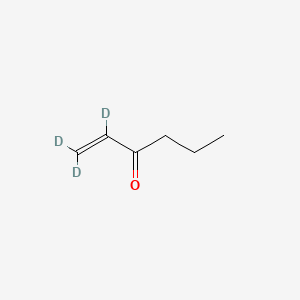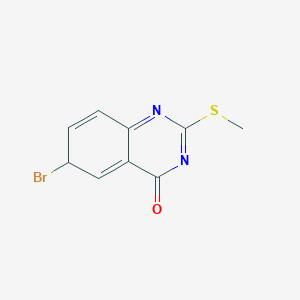
Fosciclopirox (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fosciclopirox (disodium) is a phosphoryl-oxymethyl ester of ciclopirox, a compound known for its broad-spectrum antifungal properties. It is a small molecule that has been investigated for its potential use in treating various medical conditions, including cancer .
Méthodes De Préparation
Fosciclopirox (disodium) is synthesized through the esterification of ciclopirox with phosphoryl-oxymethyl groups. The synthetic route involves the reaction of ciclopirox with phosphoryl-oxymethyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions . The reaction is typically carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product. Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Fosciclopirox (disodium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fosciclopirox (disodium) may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: It has been investigated for its antifungal properties and its ability to inhibit the growth of various fungal species.
Industry: It is used in the formulation of antifungal creams, lotions, and other topical products.
Mécanisme D'action
The mechanism of action of fosciclopirox (disodium) involves the chelation of polyvalent metal cations, such as iron and aluminum, which are essential cofactors for various enzymes. By chelating these metal cations, fosciclopirox (disodium) inhibits the activity of these enzymes, leading to the disruption of cellular processes such as mitochondrial electron transport and energy production . This results in decreased cell growth and viability, making it an effective antifungal and anticancer agent .
Comparaison Avec Des Composés Similaires
Fosciclopirox (disodium) is unique compared to other similar compounds due to its phosphoryl-oxymethyl ester structure, which enhances its solubility and bioavailability. Similar compounds include:
Ciclopirox: The parent compound of fosciclopirox (disodium), known for its antifungal properties.
Ciclopirox olamine: A salt form of ciclopirox that is commonly used in topical antifungal formulations.
Hydroxypyridones: A class of compounds that includes ciclopirox and its derivatives, known for their antifungal and antibacterial properties.
Fosciclopirox (disodium) stands out due to its enhanced solubility and bioavailability, making it a more effective option for certain medical applications .
Propriétés
Formule moléculaire |
C13H18NNa2O6P |
|---|---|
Poids moléculaire |
361.24 g/mol |
Nom IUPAC |
disodium;(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxymethyl phosphate |
InChI |
InChI=1S/C13H20NO6P.2Na/c1-10-7-12(11-5-3-2-4-6-11)14(13(15)8-10)19-9-20-21(16,17)18;;/h7-8,11H,2-6,9H2,1H3,(H2,16,17,18);;/q;2*+1/p-2 |
Clé InChI |
AHWIDGSXKWSLQJ-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=O)N(C(=C1)C2CCCCC2)OCOP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



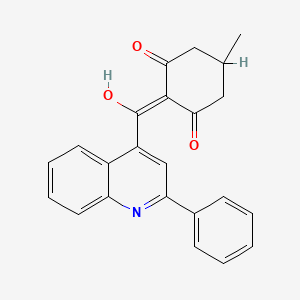
![3-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B12366191.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12366199.png)

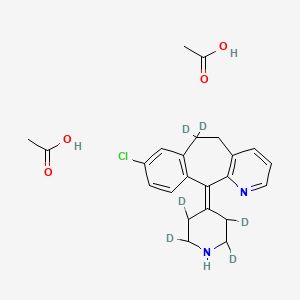

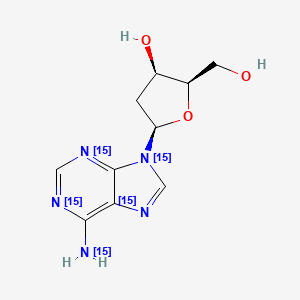
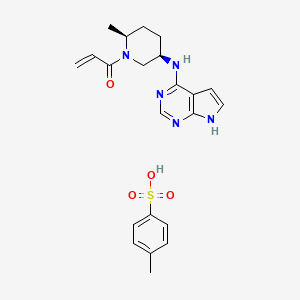


![(11-Acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) benzoate](/img/structure/B12366257.png)
